molecular formula C9H13N3O B2941892 glycine-N-(4,6-dimethylpyridin-2-yl)amide CAS No. 162103-62-0

glycine-N-(4,6-dimethylpyridin-2-yl)amide

Cat. No. B2941892
M. Wt: 179.223
InChI Key: SYYYIEKDESZGBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05585390

Procedure details

1 g (2.6 mmol) of the product of Example 24 is dissolved in 60 ml of methanol. Palladium-on-carbon is added and the whole is stirred under a hydrogen atmosphere. Filtration is then carried out, the methanol is evaporated and the title product is recovered.
Name
product
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:11]([C:20]1[CH:25]=[C:24]([CH3:26])[CH:23]=[C:22]([CH3:27])[N:21]=1)[CH2:12][C:13]([NH:15]CC(N)=O)=O)=O)C1C=CC=CC=1.C[OH:29]>[Pd]>[CH3:26][C:24]1[CH:23]=[C:22]([CH3:27])[N:21]=[C:20]([NH:11][C:12](=[O:29])[CH2:13][NH2:15])[CH:25]=1

Inputs

Step One
Name
product
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N(CC(=O)NCC(=O)N)C1=NC(=CC(=C1)C)C
Name
Quantity
60 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the whole is stirred under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
the methanol is evaporated
CUSTOM
Type
CUSTOM
Details
the title product is recovered

Outcomes

Product
Name
Type
Smiles
CC1=CC(=NC(=C1)C)NC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.